
2-Mercapto-6-nitrobenzothiazole
Overview
Description
2-Mercapto-6-nitrobenzothiazole (MNBT, CAS 4845-58-3) is a nitro-substituted benzothiazole derivative characterized by a thiol (-SH) group at position 2 and a nitro (-NO₂) group at position 4. Its molecular formula is C₇H₄N₂O₂S₂, with a molar mass of 212.24 g/mol. MNBT exhibits monoclinic crystalline symmetry, as confirmed by single-crystal X-ray diffraction (unit cell parameters: a = 3.8645 Å, b = 26.345 Å, c = 7.8961 Å, β = 92.509°) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-nitrobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the selective nitration at the sixth position of the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-nitrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Disulfides.
Reduction: 2-Amino-6-mercaptobenzothiazole.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-Mercapto-6-nitrobenzothiazole is a chemical compound with various applications in scientific research, including pharmaceutical development, analytical chemistry, material science, biochemistry, and electrochemistry .
Pharmaceutical Development
this compound is being explored for its potential as an antimicrobial agent, which could lead to new drug formulations to combat resistant bacterial strains . Many researchers are searching for biologically active 2,5(6)-substituted 2-aminobenzothiazoles because 2-aminobenzothiazoles demonstrate high antiviral activity . They also possess antimicrobial, antioxidant, anti-inflammatory, analgesic, antidepressant, anticonvulsant, anti-diabetic, antitumor, and antituberculosis activity .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent in analytical techniques to identify and quantify metal ions in environmental samples, which improves the accuracy of pollution assessments .
Material Science
The compound is also used in material science to improve the durability and degradation resistance of rubber and polymer products, making it beneficial for the automotive and construction industries .
Biochemistry
In biochemistry, this compound plays a role in enzyme inhibition studies, allowing researchers to understand metabolic pathways and develop targeted therapies for diseases .
Electrochemistry
This chemical can be applied in creating sensors for detecting heavy metals, providing a reliable method for monitoring environmental safety and public health .
Mechanism of Action
The mechanism of action of 2-Mercapto-6-nitrobenzothiazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Table 1: Key Properties of MNBT and Analogues
Mechanistic and Functional Insights
(a) Electronic and Steric Effects
- MNBT: The electron-withdrawing nitro group enhances the acidity of the thiol (-SH) group, facilitating deprotonation and coordination with metal ions (e.g., Ag⁺, Sn⁴⁺). This property is critical for its role in AuNP-based sensors, where MNBT’s nitro group stabilizes nanoparticle aggregation via π–π stacking and charge-transfer interactions .
- MBT : Lacking the nitro group, MBT exhibits lower thiol acidity, making it less reactive in metal coordination but suitable for industrial applications like rubber vulcanization .
- Ethoxy/Methoxy Derivatives : Electron-donating alkoxy groups (e.g., ethoxy in 6-ethoxy-MBT) increase solubility in organic solvents, favoring pharmaceutical applications .
(b) Coordination Chemistry
- MNBT forms dimeric or polymeric Ag(I) complexes (e.g., [Ag(MNBT)]ₙ) through S–Ag–S bridging, leveraging the nitro group’s electron-deficient aromatic ring for structural stability .
- In contrast, MBT primarily coordinates with softer metals (e.g., Zn²⁺, Sn²⁺) via monodentate or bridging thiolate modes, often yielding less stable complexes .
(c) Analytical Performance
- MNBT-modified AuNPs detect deltamethrin at sub-nanomolar levels, outperforming methods using unmodified AuNPs or other thiol ligands. The nitro group’s electron-withdrawing nature enhances AuNP–analyte interactions, enabling rapid colorimetric responses .
Biological Activity
2-Mercapto-6-nitrobenzothiazole (MNB) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both mercapto () and nitro () groups, which contribute to its unique chemical reactivity and biological activity. The molecular formula is .
Antimicrobial Activity
MNB exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and protozoa.
Key Findings:
- Bacterial Activity : MNB derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Mycobacterium tuberculosis .
- Fungal Activity : It has also demonstrated effectiveness against pathogenic fungi like Candida albicans .
- Protozoal Activity : The compound has been tested against protozoa, with varying degrees of effectiveness depending on the specific derivative used .
Table 1: Antimicrobial Activity of MNB Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/ml |
Bacillus subtilis | 50 µg/ml | |
Candida albicans | >100 µg/ml | |
Mycobacterium tuberculosis | 10 µg/ml |
Anti-inflammatory Activity
MNB derivatives have been evaluated for their anti-inflammatory effects, particularly through the inhibition of enzymes involved in inflammatory pathways.
Research Insights:
- Compounds derived from MNB have shown inhibitory activity against 5-lipoxygenase, an enzyme crucial in the inflammatory response. Studies indicate that specific substitutions on the benzothiazole nucleus can enhance this activity .
Antitumor Activity
Recent studies have also explored the potential antitumor effects of MNB.
Notable Observations:
- MNB derivatives have been identified as potential inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific structural modifications in these derivatives significantly influence their efficacy against various cancer cell lines.
Case Studies
Several case studies highlight the practical applications of MNB in medical research:
- Antimicrobial Efficacy : A study demonstrated that MNB derivatives significantly reduced bacterial load in infected models, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.
- Inflammation Models : In animal models of inflammation, MNB showed a marked reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases.
- Cancer Research : Research on cancer cell lines treated with MNB derivatives revealed a dose-dependent decrease in viability, indicating promising antitumor properties that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing metal complexes with 2-Mercapto-6-nitrobenzothiazole (2-MNBT), and how are they characterized?
Answer: 2-MNBT is a versatile ligand for forming metal-organic complexes. Key methodologies include:
- Organotin complexes : Reaction of 2-MNBT with organotin chlorides (e.g., R₃SnCl) in ethanol under reflux (24–48 hours) yields complexes like [R₃Sn(MNBT)]. X-ray crystallography reveals distorted tetrahedral geometries around tin, with 2-MNBT acting as a monodentate ligand via the thiolate sulfur .
- Silver(I) frameworks : Attempts to synthesize Ag-MNBT complexes using bis(diphenylphosphino)methane (dppm) resulted in the protonated MNBT ligand (6-nitro-1,3-benzothiazole-2(3H)-thione), highlighting sensitivity to reaction conditions. Strict control of stoichiometry and solvent systems (e.g., acetonitrile/water) is critical .
Characterization techniques :
Method | Application | Key Findings |
---|---|---|
X-ray diffraction | Structural elicidation | Bond lengths, coordination geometry |
IR spectroscopy | Ligand binding modes (νS-H disappearance) | Confirms thiolate coordination |
Elemental analysis | Stoichiometric validation | Matches theoretical C, H, N, S content |
Q. How can 2-MNBT-functionalized nanomaterials be applied in pesticide detection, and what parameters optimize sensitivity?
Answer: 2-MNBT-modified gold nanoparticles (AuNPs) enable rapid colorimetric detection of pyrethroids (e.g., deltamethrin) via aggregation-induced spectral shifts (red → blue). Key steps:
Synthesis : Citrate-capped AuNPs (15–20 nm) are functionalized with 2-MNBT (0.1 mM, pH 7.4).
Detection : Deltamethrin binds to 2-MNBT, forming a AuNP@MNBT-deltamethrin core-shell structure .
Optimization Parameters :
Parameter | Optimal Range | Impact on Detection |
---|---|---|
pH | 7.0–7.8 | Stabilizes MNBT adsorption on AuNPs |
MNBT concentration | 0.05–0.2 mM | Prevents over-functionalization |
Incubation time | 5–10 minutes | Ensures analyte binding equilibrium |
Performance :
- Limit of Detection (LOD): 0.25 μM (validated via UV-Vis at 520/650 nm ratios) .
- Matrix effects (e.g., tomato extracts) require calibration using standard addition methods.
Q. What safety protocols are essential for handling 2-MNBT in laboratory settings?
Answer: 2-MNBT exhibits significant toxicity:
- Acute toxicity : Intraperitoneal LD₅₀ in mice = 25 mg/kg .
- Decomposition hazards : Heating >200°C releases toxic SOₓ and NOₓ fumes .
Safety Measures :
Aspect | Protocol |
---|---|
PPE | Nitrile gloves, lab coat, safety goggles |
Ventilation | Use fume hoods for handling |
Storage | Airtight containers, away from oxidizers |
Spill management | Neutralize with 10% NaOH, absorb with inert material |
Q. How does 2-MNBT act as a ligand in coordination chemistry, and what factors influence its binding modes?
Answer: 2-MNBT binds metals via its thiolate sulfur and nitro group, with coordination modes influenced by:
- Metal ion type : Ag(I) prefers linear coordination, while Sn(IV) adopts tetrahedral geometries .
- Reaction pH : Acidic conditions protonate the thiol, reducing coordination capacity.
- Ancillary ligands : Co-ligands (e.g., dppm) compete for binding sites, altering structural outcomes .
Key Findings :
- Organotin complexes: Monodentate binding via S atom.
- Silver frameworks: Sensitivity to solvent polarity and counterions.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported detection limits for 2-MNBT-based sensors?
Answer: Variations in LODs (e.g., 0.25 μM vs. higher values) arise from:
- Nanoparticle size : Smaller AuNPs (10 nm) increase surface area and sensitivity.
- Functionalization efficiency : Incomplete MNBT coverage reduces binding sites.
- Matrix interference : Soil vs. water samples require tailored pretreatment.
Methodological Adjustments :
Standardize AuNP synthesis : Seed-mediated growth ensures uniformity.
Quantify MNBT loading : Use XPS or Raman spectroscopy for surface analysis.
Cross-validate with HPLC-MS : Confirm results via independent methods (LOD ~0.1 μM) .
Q. What strategies enhance the stability of 2-MNBT-functionalized AuNPs in complex matrices?
Answer: Challenges : Aggregation in high-ionic-strength environments (e.g., soil extracts). Solutions :
- Surface passivation : Co-functionalize with PEG or citrate to reduce nonspecific binding.
- Buffer optimization : Use 10 mM phosphate buffer (pH 7.4) to stabilize AuNPs.
- Core-shell design : Encapsulate AuNPs@MNBT with silica layers .
Q. What mechanistic insights explain the variable coordination modes of 2-MNBT with different metals?
Answer:
- Electronic effects : Electron-withdrawing nitro group stabilizes thiolate-metal bonds.
- Steric hindrance : Bulky substituents on metal precursors (e.g., R₃SnCl) limit binding sites.
- Spectroscopic validation : EXAFS and DFT calculations model metal-ligand interactions .
Q. How can solvent systems and catalysts improve the synthesis of 2-MNBT derivatives?
Answer: Derivative synthesis (e.g., triazoles, hydrazines):
- Solvent effects : Ethanol reflux vs. microwave-assisted synthesis in DMF/ZnCl₂ reduces reaction time from hours to minutes .
- Catalysts : ZnCl₂ enhances electrophilic substitution in benzothiazole derivatives.
Optimization Table :
Condition | Conventional (Ethanol) | Microwave (DMF/ZnCl₂) |
---|---|---|
Reaction time | 24–48 hours | 15–30 minutes |
Yield | 60–70% | 85–90% |
Purity | HPLC >95% | HPLC >98% |
Properties
IUPAC Name |
6-nitro-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOZGXKWWKLJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063621 | |
Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4845-58-3 | |
Record name | 6-Nitro-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4845-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercapto-6-nitrobenzothiazole | |
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Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
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Record name | 2-Mercapto-6-nitrobenzothiazole | |
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